molecular formula C15H15N5O B11843121 N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine CAS No. 827031-81-2

N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine

Cat. No.: B11843121
CAS No.: 827031-81-2
M. Wt: 281.31 g/mol
InChI Key: COSPAHRPFSSQPX-UHFFFAOYSA-N
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Description

N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine: is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinazoline core substituted with a methoxypyrimidine group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 5-methoxypyrimidine-2-carbaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also explored for its potential use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of disease progression, making it a potential therapeutic agent.

Comparison with Similar Compounds

    Sulfamethoxydiazine: A sulfonamide antibacterial compound with a similar pyrimidine structure.

    Sulfameter: Another sulfonamide with a methoxypyrimidine group, used as an antibacterial agent.

Comparison: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine is unique due to its quinazoline core, which is not present in sulfamethoxydiazine or sulfameter. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

827031-81-2

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-(5-methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C15H15N5O/c1-10-18-13-7-5-4-6-12(13)14(19-10)20(2)15-16-8-11(21-3)9-17-15/h4-9H,1-3H3

InChI Key

COSPAHRPFSSQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=N3)OC

Origin of Product

United States

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